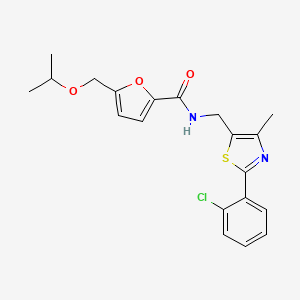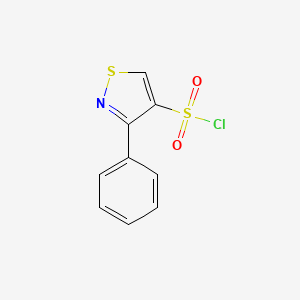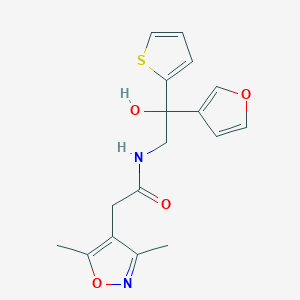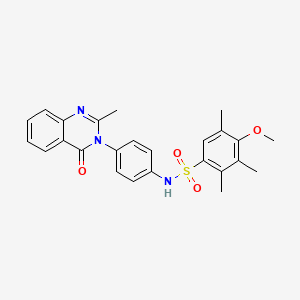
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also contains dichlorophenyl and fluorophenyl groups, which are aromatic rings with chlorine and fluorine substituents, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the dichlorophenyl and fluorophenyl groups. The “(Z)” notation in the name indicates that the compound has a specific geometric isomerism, with the dichlorophenyl and fluorophenyl groups on opposite sides of the double bond .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the halogen substituents. The chlorine and fluorine atoms might make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring and the halogen substituents could affect properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural characterization of related acrylonitrile derivatives have been explored in several studies. For example, research has focused on synthesizing isostructural compounds with high yields, and their structures were determined through crystallization and single-crystal diffraction techniques. These compounds typically display planar molecular structures with some parts of the molecules assuming perpendicular orientations to the main plane, highlighting their intricate molecular geometries and potential for further chemical modifications (Kariuki et al., 2021).
Optical and Material Applications
Certain derivatives have shown unique optical properties, such as aggregation-enhanced emission (AIE) effects, piezochromic behaviors under hydrostatic pressure, and potential for optoelectronic applications. For instance, a novel diphenylacrylonitrile derivative exhibited significant shifts in fluorescence color when subjected to pressure, indicating its utility in developing pressure-sensitive materials and devices (Ouyang et al., 2016).
Antioxidant Activity
Some research has focused on the preparation of thiazolidin-4-one derivatives, which were further reacted with acrylonitrile to assess their antioxidant activities. These compounds were evaluated biologically, with many showing promising antioxidant properties, suggesting their potential for further pharmacological studies (El Nezhawy et al., 2009).
Fungicidal Activity
The synthesis of thiazolylacrylonitriles and their fungicidal activities have been investigated, revealing that these compounds exhibit significant inhibition against certain fungi, indicating their potential as fungicidal agents (Shen De-long, 2010).
Nonlinear Optical Limiting
Derivatives have been designed for applications in nonlinear optical limiting, demonstrating their effectiveness in protecting optical sensors and human eyes from intense light sources. These studies show the compounds' potential in developing photonic and optoelectronic devices (Anandan et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2S/c19-15-6-3-12(8-16(15)20)17-10-24-18(23-17)13(9-22)7-11-1-4-14(21)5-2-11/h1-8,10H/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABCAKMFRVSCMH-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2688449.png)
![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2688451.png)
![3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2688453.png)
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B2688455.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2688459.png)

![1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2688461.png)


![1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2688468.png)

